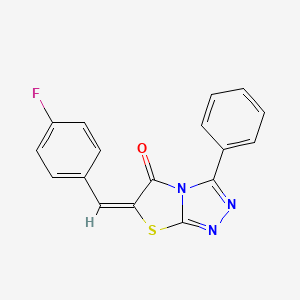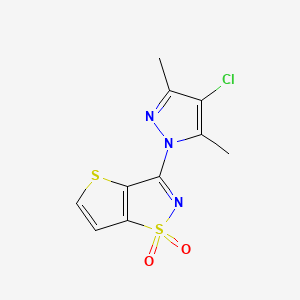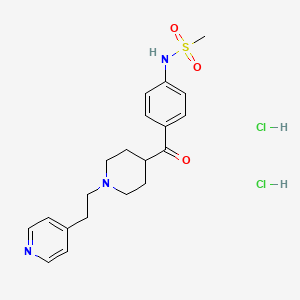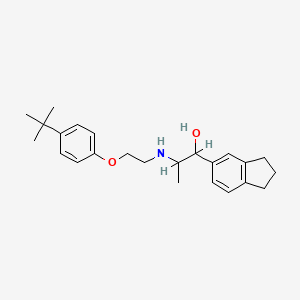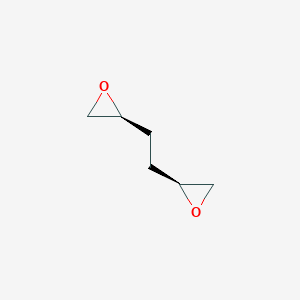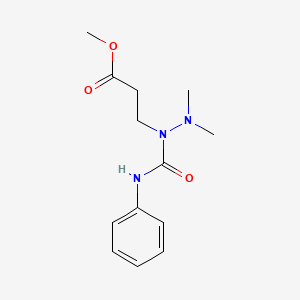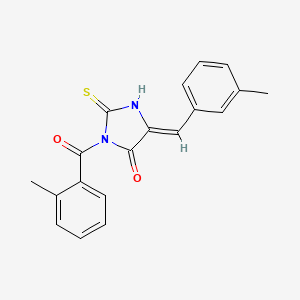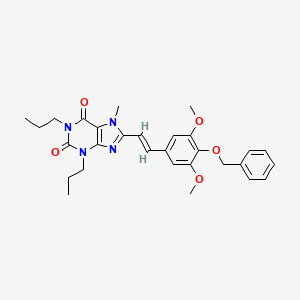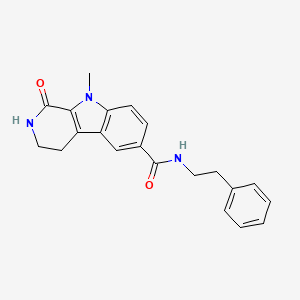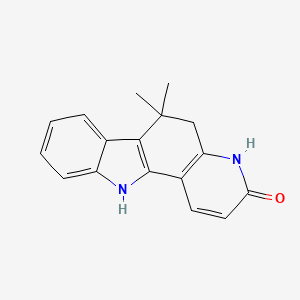
Arsonic acid, methyl-, monosodium salt, mixt. with N,N'-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsonic acid, methyl-, monosodium salt, mixt with N,N’-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine is a complex chemical compound that combines the properties of an arsonic acid derivative and a triazine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of arsonic acid, methyl-, monosodium salt typically involves the reaction of methyl arsonic acid with sodium hydroxide to form the monosodium salt. The triazine derivative, N,N’-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine, can be synthesized through a series of steps involving the reaction of cyanuric chloride with isopropylamine and methylthiol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes controlled temperature and pH conditions, as well as the use of catalysts to accelerate the reaction.
化学反応の分析
Types of Reactions
Oxidation: The arsonic acid component can undergo oxidation reactions, leading to the formation of arsenate derivatives.
Reduction: The compound can be reduced to form arsenite derivatives.
Substitution: The triazine component can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Arsenate derivatives.
Reduction: Arsenite derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool for chemists.
Biology
In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. The triazine component is known for its biological activity, and the combination with arsonic acid may enhance its efficacy.
Medicine
In medicine, the compound is being investigated for its potential use in chemotherapy. The triazine derivative has shown promise in inhibiting the growth of cancer cells, and the addition of the arsonic acid component may improve its therapeutic properties.
Industry
In industrial applications, the compound is used as a pesticide and herbicide. Its ability to disrupt biological processes in pests and weeds makes it an effective tool for agricultural management.
作用機序
The mechanism of action of this compound involves the inhibition of key enzymes and pathways in target organisms. The arsonic acid component can interfere with cellular respiration by inhibiting enzymes involved in the electron transport chain. The triazine component can disrupt DNA synthesis and repair by inhibiting enzymes such as dihydrofolate reductase.
類似化合物との比較
Similar Compounds
Arsenic acid derivatives: Similar in their ability to undergo oxidation and reduction reactions.
Triazine derivatives: Similar in their biological activity and use as pesticides and herbicides.
Uniqueness
The combination of arsonic acid and triazine in a single compound provides a unique set of properties that are not found in either component alone. This dual functionality allows the compound to be used in a wider range of applications and enhances its effectiveness in both chemical and biological contexts.
特性
CAS番号 |
52081-02-4 |
|---|---|
分子式 |
C11H23AsN5NaO3S |
分子量 |
403.31 g/mol |
IUPAC名 |
sodium;hydroxy(methyl)arsinate;6-methylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5S.CH5AsO3.Na/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5;1-2(3,4)5;/h6-7H,1-5H3,(H2,11,12,13,14,15);1H3,(H2,3,4,5);/q;;+1/p-1 |
InChIキー |
FYHAWMDFYTWBBL-UHFFFAOYSA-M |
正規SMILES |
CC(C)NC1=NC(=NC(=N1)SC)NC(C)C.C[As](=O)(O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


